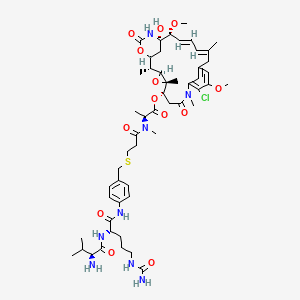
vc-PABC-DM1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
vc-PABC-DM1: is a compound used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The compound this compound consists of a valine-citrulline (vc) dipeptide linker, a para-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and a cytotoxic drug, DM1, which is a derivative of maytansine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of vc-PABC-DM1 involves several steps:
Linker Synthesis: The valine-citrulline dipeptide is synthesized using standard peptide coupling reactions.
Spacer Attachment: The PABC spacer is attached to the dipeptide through a carbamate linkage.
Drug Conjugation: The DM1 drug is conjugated to the PABC spacer via a disulfide bond, forming the final this compound compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained as a solid and stored under specific conditions to maintain stability .
化学反应分析
Types of Reactions: vc-PABC-DM1 undergoes several types of chemical reactions:
Cleavage Reactions: The valine-citrulline linker is cleaved by proteases such as cathepsin B, releasing the active DM1 drug
Reduction Reactions: The disulfide bond between the PABC spacer and DM1 can be reduced, leading to the release of DM1.
Common Reagents and Conditions:
Proteases: Enzymes like cathepsin B are commonly used to cleave the valine-citrulline linker
Reducing Agents: Agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce the disulfide bond.
Major Products:
科学研究应用
vc-PABC-DM1 has several scientific research applications:
Cancer Therapeutics: It is primarily used in the development of ADCs for targeted cancer therapy. .
Biological Studies: Researchers use this compound to study the stability and efficacy of different linker-drug combinations in ADCs
Pharmacokinetics: The compound is used to investigate the pharmacokinetics and biodistribution of ADCs in preclinical and clinical studies
作用机制
The mechanism of action of vc-PABC-DM1 involves several steps:
Targeting: The ADC containing this compound binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell via endocytosis.
Cleavage: The valine-citrulline linker is cleaved by lysosomal proteases, releasing the PABC-DM1 conjugate.
Drug Release: The PABC spacer undergoes self-immolation, releasing the active DM1 drug, which then exerts its cytotoxic effects by inhibiting microtubule assembly .
相似化合物的比较
vc-PABC-DM1 can be compared with other similar compounds used in ADCs:
vc-MMAE: This compound uses a valine-citrulline linker with monomethyl auristatin E (MMAE) as the cytotoxic drug.
mc-vc-PABC-MMAE: This compound includes a maleimidocaproyl (mc) spacer in addition to the valine-citrulline linker and MMAE.
Uniqueness: this compound is unique due to its use of the PABC self-immolative spacer, which ensures efficient release of the DM1 drug upon cleavage by proteases. This design enhances the stability and efficacy of the ADC .
属性
分子式 |
C53H75ClN8O13S |
|---|---|
分子量 |
1099.7 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11+,30-13+/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1 |
InChI 键 |
VPFJBLCYMSCFKX-RRXQVXNVSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
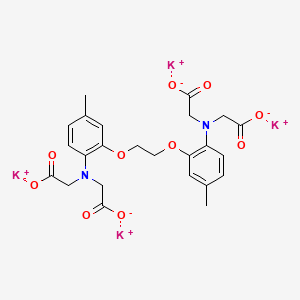
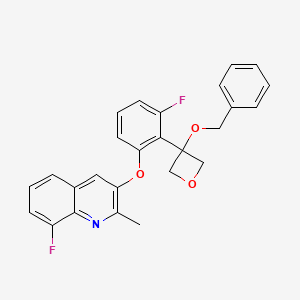
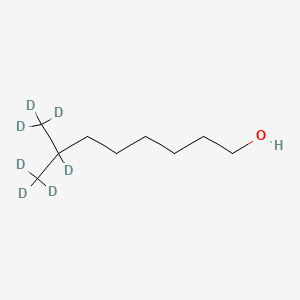
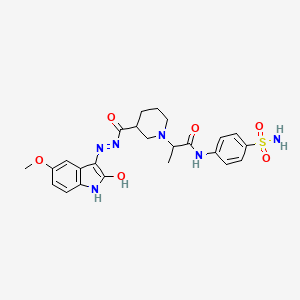
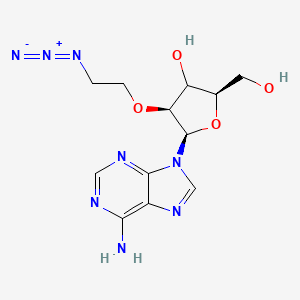
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
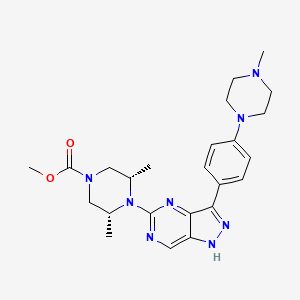
![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)
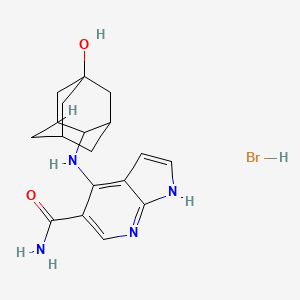
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
